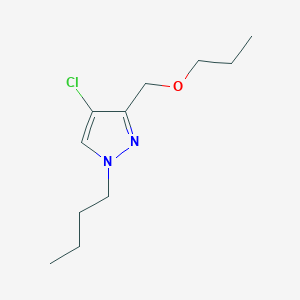![molecular formula C19H14BrClN2OS2 B2422564 2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687565-69-1](/img/structure/B2422564.png)
2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thienopyrimidinone derivative. Thienopyrimidinones are a class of organic compounds that contain a pyrimidinone ring fused to a thiophene ring . They are known to exhibit a wide range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Synthesis and Medicinal Chemistry
The core structure of this compound, related to pyrimidine derivatives, plays a crucial role in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Pyrimidine scaffolds, particularly those incorporating thiophene rings, are explored for their potential in developing new medicinal agents. Research highlights the importance of hybrid catalysts in synthesizing such compounds, leveraging diverse catalytic systems to create lead molecules for further drug development (Parmar, Vala, & Patel, 2023).
Environmental Science
In environmental science, the focus shifts towards understanding the fate and behavior of similar halogenated compounds in aquatic environments. Studies have evaluated the occurrence and impact of polychlorinated dibenzothiophenes and dibenzofurans, highlighting the potential environmental sources and the stability of these compounds in different matrices. This research aids in assessing the environmental risk and guiding remediation efforts for pollutants related to the mentioned compound (Huntley et al., 1994).
Organic Synthesis and Materials Science
The compound's relevance extends to organic synthesis, where its structural motif is utilized in creating optoelectronic materials. Quinazolines and pyrimidines, which share structural similarities, are extensively studied for their applications in electronic devices and luminescent elements due to their electroluminescent properties. Incorporating pyrimidine and thiophene fragments into π-extended conjugated systems has been identified as valuable for developing novel materials for organic light-emitting diodes and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
Given the wide range of biological activities exhibited by thienopyrimidinones and their derivatives, this compound could potentially be of interest for further study . Future research could focus on elucidating its mechanism of action, studying its physical and chemical properties, and evaluating its safety and potential applications.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPSOZHPQAHKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide](/img/structure/B2422481.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)

![1-(Piperidin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2422488.png)



![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


